

Foretinib mechanism of action multikinase inhibitor

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Compound Focus: Foretinib

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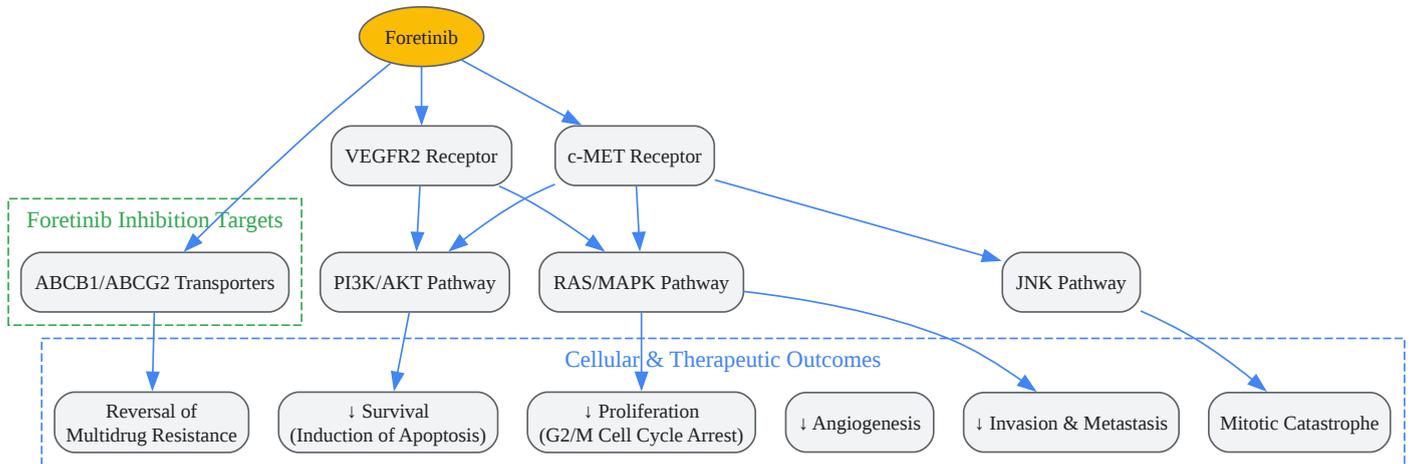
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Detailed Mechanism of Action

Foretinib exerts its anti-tumor effects through a multi-pronged mechanism, directly targeting cancer cells and their supportive microenvironment.

- **Induction of Apoptotic Cell Death:** **Foretinib** triggers **caspase-2-mediated mitochondrial apoptosis**. Activation of caspase-2 leads to mitochondrial membrane permeabilization, a key step in the intrinsic apoptotic pathway [1].
- **Inhibition of Proliferation and Cell Cycle Arrest:** Treatment with **Foretinib** results in a **G2/M cell cycle arrest** [2]. This is associated with decreased expression of key cell cycle regulators like **Cdk1, Cyclin B1, and Plk1** [1].
- **Induction of Mitotic Catastrophe:** In chronic myelogenous leukemia (CML) cells, **Foretinib** induces **mitotic catastrophe (MC)**, a form of cell death that occurs from premature or inappropriate entry into mitosis. This is characterized by increased cell size, spindle assembly checkpoint anomalies, and enhanced ploidy. This process is driven by a **JNK-dependent inhibition of Plk1 expression** and is independent of the caspase-2-mediated apoptosis [1].
- **Inhibition of Invasion and Metastasis:** By blocking c-MET and HGF/SF signaling, **Foretinib** significantly reduces cancer cell **adhesion, migration, and invasion** [2].
- **Overcoming Multidrug Resistance (MDR):** Recent research shows **Foretinib** inhibits the efflux function of **ABCB1 (P-glycoprotein) and ABCG2 (BCRP)** transporters [3]. This chemosensitizes resistant cancer cells, increasing the intracellular accumulation and efficacy of substrate chemotherapeutic drugs like doxorubicin and mitoxantrone [3].

The following diagram illustrates the core signaling pathways disrupted by **Foretinib** and the resulting biological effects in tumor cells.



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This diagram summarizes the multi-targeted mechanism of action of **Foretinib**, from receptor inhibition to downstream biological effects.

Experimental Evidence & Preclinical Models

Foretinib's efficacy and mechanisms have been validated across various experimental protocols and cancer models, as summarized below.

Cancer Model	Key Experimental Findings	Reference
Chronic Myelogenous Leukemia (CML)	Decreased viability and clonogenic potential; induced mitotic catastrophe and caspase-2-mediated apoptosis in both Imatinib-sensitive and resistant cells.	[1]

Cancer Model	Key Experimental Findings	Reference
Ovarian Cancer	Blocked tumor progression and invasion in genetic mouse models; reduced tumor burden and metastasis in xenografts; induced anoikis (detachment-induced cell death); inhibited adhesion and migration in 3D omental models.	[2]
Multidrug-Resistant (MDR) Cancer	Inhibited ABCB1 and ABCG2 efflux function; increased intracellular accumulation of Rho 123 and chemotherapeutics; synergized with doxorubicin and mitoxantrone in MDR cell lines (MES-SA/DX5, MCF-7/MX).	[3]

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are outlines of key methodologies used in the cited research.

- **Cell Viability and Clonogenic Assay:** Cell viability was measured using assays like MTT, which assesses metabolic activity. To evaluate long-term reproductive potential, a **clonogenic assay** was performed, where a low density of cells is plated, treated with **Foretinib**, and allowed to grow into colonies, which are then counted to determine survival fraction [1] [4].
- **Flow Cytometry for Cell Cycle and Apoptosis:** After treatment, cells are fixed, stained with **Propidium Iodide (PI)**, and analyzed by flow cytometry to determine the percentage of cells in each cell cycle phase (G0/G1, S, G2/M) and the sub-G0/G1 population (indicative of apoptosis) [1] [2].
- **Western Blot Analysis:** Treated cells are lysed, and proteins are separated by **SDS-PAGE**, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-MET, total c-Met, p-AKT, cleaved caspase-3, Cyclin B1). Detection is achieved using conjugated secondary antibodies and chemiluminescence [2].
- **Adhesion, Migration, and Invasion Assays:**
 - **Adhesion:** Cells are pre-treated with **Foretinib** and plated on matrices (e.g., collagen). Non-adherent cells are washed away after a period, and adherent cells are quantified.
 - **Migration (Wound Healing):** A "wound" is scratched in a confluent cell monolayer, and closure is monitored over time with **Foretinib** treatment.
 - **Invasion (Boyden Chamber):** Cells are placed in an insert coated with **Matrigel** (a basement membrane matrix). Cells that invade through the Matrigel and membrane to the lower chamber are counted after a set period [2].
- **ABCB1/ABCG2 Efflux Function Assay:** MDR and parental cells are incubated with a fluorescent substrate (e.g., **Rho 123 for ABCB1**) in the presence or absence of **Foretinib**. The intracellular

accumulation of the fluorescent dye is measured by **flow cytometry**, with increased fluorescence indicating inhibition of the efflux pump [3].

Research Implications and Development Status

Foretinib has demonstrated a unique and multifaceted mechanism, particularly in its ability to induce mitotic catastrophe and reverse multidrug resistance, providing a strong rationale for its further investigation [1] [3]. However, its clinical development has faced challenges. Phase II trials in molecularly unselected populations, such as metastatic gastric cancer, showed **limited efficacy** [5] [6]. In contrast, more promising activity was observed in biomarker-selected patients, such as those with papillary renal cell carcinoma harboring **germline MET mutations**, where an overall response rate of 13.5% was reported, and 50% of patients with the mutation responded [5] [6]. As of now, **Foretinib has not received FDA approval** and its clinical development appears to be halted [7] [5].

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